2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387383
InChI: InChI=1S/C16H9ClN6S/c17-10-3-5-11(6-4-10)23-14-12(8-19-23)15-20-21-16(22(15)9-18-14)13-2-1-7-24-13/h1-9H
SMILES:
Molecular Formula: C16H9ClN6S
Molecular Weight: 352.8 g/mol

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene

CAS No.:

Cat. No.: VC16387383

Molecular Formula: C16H9ClN6S

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene -

Specification

Molecular Formula C16H9ClN6S
Molecular Weight 352.8 g/mol
IUPAC Name 10-(4-chlorophenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Standard InChI InChI=1S/C16H9ClN6S/c17-10-3-5-11(6-4-10)23-14-12(8-19-23)15-20-21-16(22(15)9-18-14)13-2-1-7-24-13/h1-9H
Standard InChI Key NUZOTZRZRKNBTR-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Introduction

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene is a complex heterocyclic compound that integrates multiple pharmacologically significant moieties. Its structure combines a pyrazolo-triazolo-pyrimidine core with a thiophene ring and a 4-chlorophenyl substituent. Compounds of this nature are often explored for their potential in medicinal chemistry due to their diverse biological activities.

Structural Features

The compound features:

  • Pyrazolo[5,4-d]triazolo[4,5-e]pyrimidine Core: This fused heterocyclic system is known for its role in bioactivity modulation.

  • Thiophene Ring: A sulfur-containing aromatic ring often used as a bioisostere for benzene in drug design.

  • 4-Chlorophenyl Substituent: A halogenated aromatic group that can enhance lipophilicity and binding affinity to biological targets.

These structural elements contribute to the compound's chemical stability and potential interactions with biological systems.

Synthesis Pathways

Although specific synthetic routes for this compound were not detailed in the provided data, similar compounds are typically synthesized via multistep reactions involving:

  • Cyclization of hydrazine derivatives with triazole precursors.

  • Functionalization of pyrimidine derivatives with thiophene-containing reagents.

  • Introduction of halogenated phenyl groups through electrophilic substitution or coupling reactions.

Potential Biological Activities

Based on structural analogs:

  • Antimicrobial Activity: Thiophene-linked triazoles have demonstrated potent antimicrobial properties due to their ability to disrupt microbial enzymes and DNA processes .

  • CNS Modulation: Pyrazolo-triazolo-pyrimidines are studied for their interaction with GABA_A receptor subtypes, suggesting anxiolytic or anticonvulsant potential .

  • Anti-inflammatory Properties: The presence of halogenated phenyl groups can enhance anti-inflammatory activity through inhibition of enzymes like cyclooxygenase or lipoxygenase .

Analytical Characterization

Characterization techniques for similar compounds include:

  • NMR Spectroscopy: To determine the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • X-ray Crystallography: To elucidate the three-dimensional structure and confirm molecular geometry.

Research Applications

This compound's unique structure makes it an excellent candidate for:

  • Drug Discovery Programs: Screening for antimicrobial, anti-inflammatory, or CNS-targeted drugs.

  • Structure-Activity Relationship (SAR) Studies: Exploring how modifications to the thiophene or chlorophenyl groups affect bioactivity.

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